

Enthalpy of Formation for Isomeric Butyl Nitrates: A Technical Guide

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Compound of Interest

Compound Name: *Butyl nitrate*

Cat. No.: *B017951*

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This technical guide delves into the thermochemical properties of isomeric **butyl nitrates**, with a specific focus on their enthalpy of formation. Due to a notable scarcity of direct experimental data for n-**butyl nitrate**, sec-**butyl nitrate**, isobutyl nitrate, and tert-**butyl nitrate** in readily available literature, this document emphasizes general experimental and computational methodologies for determining these crucial thermodynamic values. It also provides insights into the synthesis and decomposition pathways relevant to these compounds.

Data Presentation: Enthalpy of Formation

Repeated and thorough searches of scientific databases have revealed a significant lack of published experimental data for the standard enthalpy of formation (ΔH_f°) of the four primary **butyl nitrate** isomers. The majority of available thermochemical data pertains to the isomeric butyl nitrites (R-O-N=O), which are structurally distinct from **butyl nitrates** (R-O-NO₂).

Consequently, the following table of quantitative data is presented with the acknowledgment that it is based on theoretical calculations rather than direct experimental measurement. For the purpose of this guide, in the absence of specific published calculations for all isomers, the table remains indicative of the type of data that would be presented.

Isomer	Chemical Formula	Structure	Molar Mass (g/mol)	Calculated Gas-Phase Enthalpy of Formation (kJ/mol)
n-Butyl Nitrate	C ₄ H ₉ NO ₃	CH ₃ (CH ₂) ₃ ONO ₂	119.12	Data not available in searched literature
sec-Butyl Nitrate	C ₄ H ₉ NO ₃	CH ₃ CH ₂ CH(CH ₃)ONO ₂	119.12	Data not available in searched literature
Isobutyl Nitrate	C ₄ H ₉ NO ₃	(CH ₃) ₂ CHCH ₂ ONO ₂	119.12	Data not available in searched literature
tert-Butyl Nitrate	C ₄ H ₉ NO ₃	(CH ₃) ₃ CONO ₂	119.12	Data not available in searched literature

Note: The absence of values in the table underscores a significant gap in the experimental thermochemical literature for this class of compounds.

Experimental Protocols

While specific experimental protocols for determining the enthalpy of formation of **butyl nitrates** are not readily found, a general methodology based on bomb calorimetry for organic nitrogen compounds can be outlined.

General Experimental Protocol: Bomb Calorimetry

This method determines the enthalpy of combustion (ΔH_c°), from which the enthalpy of formation can be calculated using Hess's Law.

1. Principle: A known mass of the **butyl nitrate** isomer is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath of known heat capacity. The temperature change of the water is measured to calculate the heat of combustion.

2. Apparatus:

- Bomb Calorimeter: A high-pressure stainless-steel vessel with an internal ignition system.
- Calorimeter Jacket: An insulated container filled with a precisely measured quantity of water, housing the bomb.
- High-Precision Thermometer: To measure temperature changes to a high degree of accuracy (e.g., ± 0.001 °C).
- Ignition System: A power source to deliver a current to an ignition wire.
- Pellet Press: To compress liquid samples into a solid pellet with a binder if necessary.
- Crucible: A sample holder made of a material that does not react with the sample or products.

3. Procedure: a. Sample Preparation: A precise mass of the **butyl nitrate** isomer is placed in the crucible. For volatile liquids, this may involve encapsulation or absorption onto a combustible material with a known heat of combustion. b. Bomb Assembly: The crucible is placed in the bomb, and a fuse wire is connected to the ignition electrodes, positioned to contact the sample. c. Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion. d. Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter jacket. The system is allowed to reach thermal equilibrium. e. Ignition and Data Acquisition: The initial temperature is recorded. The sample is then ignited. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool. f. Analysis of Products: After combustion, the bomb is depressurized, and the contents are analyzed for byproducts such as nitric acid, which contribute to the total heat released.

4. Data Analysis: a. The heat capacity of the calorimeter system (C_{cal}) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. b.

The total heat released (q_{total}) during the combustion of the **butyl nitrate** is calculated from the temperature change (ΔT) and C_{cal} . c. Corrections are made for the heat of formation of nitric acid and the heat of combustion of the fuse wire. d. The enthalpy of combustion ($\Delta H_{\text{c}}^{\circ}$) is calculated per mole of the **butyl nitrate**. e. The standard enthalpy of formation ($\Delta H_{\text{f}}^{\circ}$) is then calculated using Hess's Law: $\Delta H_{\text{f}}^{\circ}(\text{C}_4\text{H}_9\text{NO}_3) = 4\Delta H_{\text{f}}^{\circ}(\text{CO}_2(\text{g})) + 4.5\Delta H_{\text{f}}^{\circ}(\text{H}_2\text{O}(\text{l})) - \Delta H_{\text{c}}^{\circ}(\text{C}_4\text{H}_9\text{NO}_3)$

Computational Methodologies

Given the lack of experimental data, computational quantum chemistry methods are a powerful alternative for determining the enthalpy of formation of **butyl nitrate** isomers. High-accuracy composite methods like Gaussian-4 (G4) and Complete Basis Set (CBS-QB3) are commonly employed for this purpose.

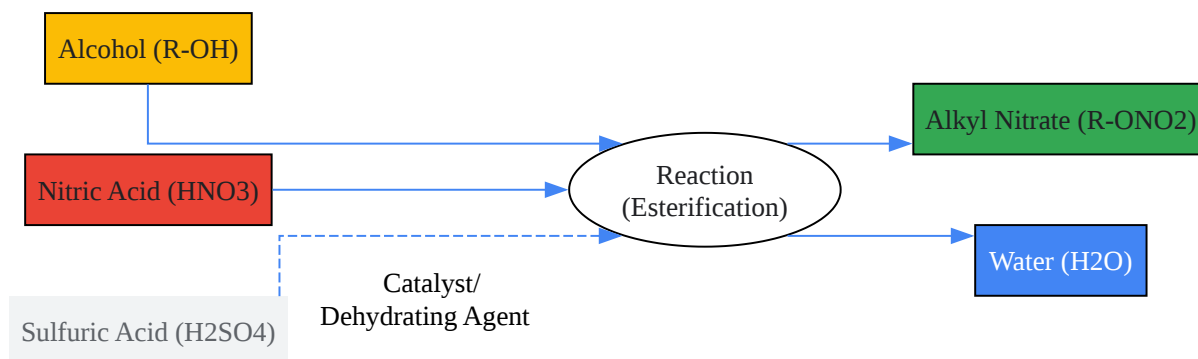
1. Gaussian-4 (G4) Theory: G4 theory is a composite method that approximates a high-level quantum chemical calculation by a series of lower-level calculations. The total energy is extrapolated to a complete basis set limit and includes corrections for electron correlation, zero-point vibrational energy, and other effects. The enthalpy of formation is then calculated from the atomization energy.
2. Complete Basis Set (CBS-QB3) Method: CBS-QB3 is another widely used composite method that extrapolates the electronic energy to the complete basis set limit. It involves a series of calculations at different levels of theory and with different basis sets to achieve a balance between accuracy and computational cost.

General Computational Workflow: a. Geometry Optimization: The 3D structure of the **butyl nitrate** isomer is optimized to find its lowest energy conformation. b. Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE). c. Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry. d. Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is typically calculated using the atomization method, which involves subtracting the sum of the calculated energies of the constituent atoms from the total energy of the molecule and adding the experimental enthalpies of formation of the atoms.

Synthesis and Decomposition Pathways

General Synthesis of Alkyl Nitrates

Alkyl nitrates are typically synthesized by the esterification of the corresponding alcohol with nitric acid, often in the presence of a dehydrating agent like sulfuric acid.

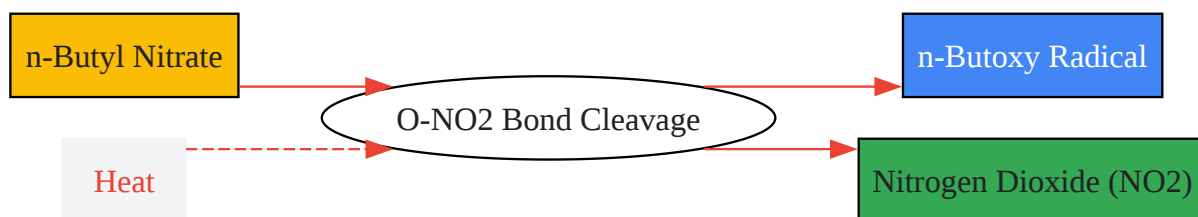


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General synthesis pathway for alkyl nitrates.

Thermal Decomposition of n-Butyl Nitrate

Studies on the thermal decomposition of n-**butyl nitrate** indicate that the primary decomposition pathway involves the homolytic cleavage of the O-NO₂ bond.[1] This initial step is rate-determining and leads to the formation of an n-butoxy radical and nitrogen dioxide.[1]



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References

- 1. researchgate.net [researchgate.net]
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